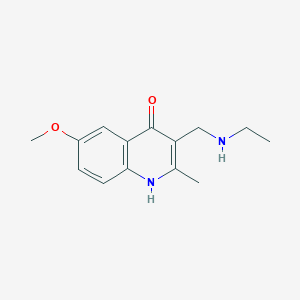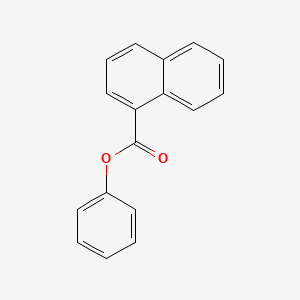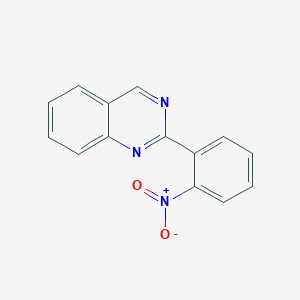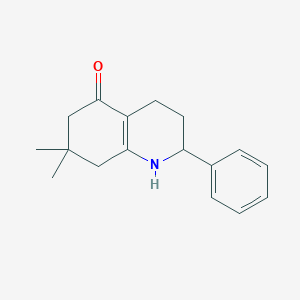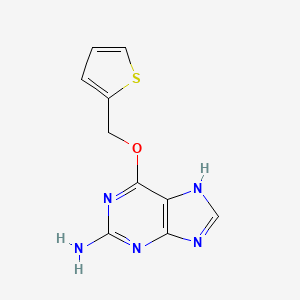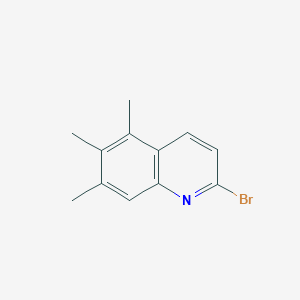
Coumarin, 7-methoxy-4-(4-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 7-methoxy-4-(4-pyridyl)-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a methoxy group at the 7th position and a pyridyl group at the 4th position of the coumarin core. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-, typically involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. This is followed by a reaction with various sodium azides . Another method involves the use of microwave or ultrasound energy to facilitate the reaction, which is considered a green approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin, 7-methoxy-4-(4-pyridyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyridyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydrocoumarins .
Applications De Recherche Scientifique
Coumarin, 7-methoxy-4-(4-pyridyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Coumarin, 7-methoxy-4-(4-pyridyl)-, involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-.
4-Aminocoumarin: Known for its use in organic synthesis and medicinal chemistry.
7-Methoxy-4-(aminomethyl)-coumarin: A substrate for cytochrome P450 enzymes
Uniqueness
Coumarin, 7-methoxy-4-(4-pyridyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
841-97-4 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
7-methoxy-4-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C15H11NO3/c1-18-11-2-3-12-13(10-4-6-16-7-5-10)9-15(17)19-14(12)8-11/h2-9H,1H3 |
Clé InChI |
IWMJGRNPLOQFAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


